molecular formula C11H21ClN2O2 B6301098 (S)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride CAS No. 2137944-53-5

(S)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride

Cat. No.: B6301098
CAS No.: 2137944-53-5
M. Wt: 248.75 g/mol
InChI Key: JXMNOIJYTIEXLZ-DDWIOCJRSA-N
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Description

(S)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride is a synthetic compound with potential applications in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which includes a nitrogen atom within the ring system. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved using a suitable precursor and a cyclizing agent under controlled conditions.

    Introduction of the Carbamic Acid Ester Group: The next step involves the introduction of the carbamic acid ester group. This is typically done through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid, which enhances its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halogens, nucleophiles; reactions may require catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

(S)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.

    Industry: Utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride is unique due to its spirocyclic structure and the presence of a nitrogen atom within the ring system. This structural feature imparts distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

tert-butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-8-6-12-7-11(8)4-5-11;/h8,12H,4-7H2,1-3H3,(H,13,14);1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMNOIJYTIEXLZ-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC12CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNCC12CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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